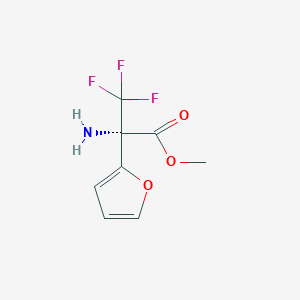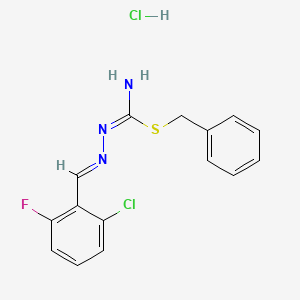
azane;4,5-dihydroxybenzene-1,3-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azane;4,5-dihydroxybenzene-1,3-disulfonic acid is a sulfonic acid derivative known for its antioxidant properties. It is structurally similar to vitamin E and is used in various scientific and industrial applications . This compound is also referred to as 4,5-dihydroxy-1,3-benzenedisulfonic acid and is known for its ability to scavenge superoxide anions, making it valuable in biological research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,5-dihydroxybenzene-1,3-disulfonic acid can be synthesized through the sulfonation of pyrocatechol with oleum or by alkali fusion of 2-hydroxy-1,3,5-benzenetrisulfonic acid . The process involves introducing the tetrasodium salt of phenoltrisulfonic acid into sodium hydroxide at around 20°C. The temperature is then gradually raised to 160°C, and the reaction mixture is diluted with water and acidified with sulfuric acid. Sulfur dioxide is driven off, and the resulting solution is filtered to remove precipitated sodium sulfate .
Industrial Production Methods
Industrial production of 4,5-dihydroxybenzene-1,3-disulfonic acid follows similar synthetic routes but on a larger scale. The process ensures high purity and yield, making the compound suitable for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
4,5-dihydroxybenzene-1,3-disulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4,5-dihydroxybenzene-1,3-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a colorimetric reagent for detecting metals like iron, manganese, titanium, and molybdenum.
Medicine: Investigated for its anti-inflammatory properties and potential use in treating bowel diseases.
Industry: Used as a complexing agent and in the preparation of various chemical compounds.
Mecanismo De Acción
The mechanism of action of 4,5-dihydroxybenzene-1,3-disulfonic acid involves its antioxidant properties. It scavenges superoxide anions, reducing oxidative stress in biological systems. The compound interacts with reactive oxygen species, neutralizing them and preventing cellular damage . This activity is crucial in studying oxidative stress-related diseases and developing therapeutic interventions .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4-dihydroxybenzenesulfonic acid
- 3,5-pyrocatecholdisulfonic acid
- 2-hydroxy-1,3,5-benzenetrisulfonic acid
Uniqueness
4,5-dihydroxybenzene-1,3-disulfonic acid stands out due to its dual hydroxyl groups and disulfonic acid moieties, which confer unique antioxidant properties. Its ability to form stable complexes with metals and its effectiveness as a superoxide anion scavenger make it particularly valuable in both research and industrial applications .
Propiedades
IUPAC Name |
azane;4,5-dihydroxybenzene-1,3-disulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O8S2.2H3N/c7-4-1-3(15(9,10)11)2-5(6(4)8)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);2*1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHVTKBSFOFYHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)S(=O)(=O)O)S(=O)(=O)O.N.N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![methyl 2-(benzenesulfonamido)-2-[[(1S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-3,3,3-trifluoropropanoate](/img/structure/B6313791.png)






